molecular formula C18H24N2O6 B4291088 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate CAS No. 19019-33-1

2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate

Cat. No.: B4291088
CAS No.: 19019-33-1
M. Wt: 364.4 g/mol
InChI Key: YHVJMJFNSRLYIC-WEVVVXLNSA-N
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Description

Contextualization within the Class of Dinitrophenyl Esters and Nitroaromatic Compounds

2,6-Dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate belongs to the broad class of nitroaromatic compounds , which are organic molecules containing one or more nitro groups (–NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic and chemical behavior of the aromatic ring. nih.govwikipedia.org This electron-withdrawing nature makes the aromatic ring in nitroaromatic compounds susceptible to nucleophilic aromatic substitution, a reaction a little less common for benzene (B151609) itself. wikipedia.org

More specifically, this compound is a dinitrophenyl ester . Dinitrophenyl esters, such as the well-known 2,4-dinitrophenyl (DNP) esters, are recognized for their utility in various chemical transformations. acs.orgijsrst.com The dinitrophenyl group can act as a leaving group in nucleophilic acyl substitution reactions, a principle that has been historically applied in peptide synthesis and other acylation reactions. rsc.orgrsc.org The presence of two nitro groups enhances the stability of the departing phenoxide ion through resonance and inductive effects, making the ester more reactive towards nucleophiles.

The explosive nature of many nitroaromatic compounds, particularly those with multiple nitro groups like trinitrotoluene (TNT), is a well-documented characteristic. scienceinfo.comlkouniv.ac.in This property arises from the fact that these molecules contain both an oxidizing agent (the nitro groups) and a fuel (the hydrocarbon backbone) within the same structure, leading to rapid, exothermic decomposition upon initiation. wikipedia.org

Chemical Identity and Precise Structural Nomenclature of the Compound

The precise chemical identity of this compound is defined by its systematic IUPAC name and its unique structural formula. A comprehensive understanding of its structure is fundamental to predicting its chemical behavior and potential interactions.

PropertyValue
IUPAC Name This compound
Molecular Formula C18H24N2O6
Molecular Weight 364.39 g/mol
Synonyms (E)-2,4-Dinitro-6-(octan-2-yl)phenyl but-2-enoate, 2,4-Dinitro-6-(1-methylheptyl)phenyl crotonate

The nomenclature reveals several key features:

2,6-dinitro-4-(octan-2-yl)phenyl : This describes the aromatic core, a benzene ring substituted with two nitro groups at positions 2 and 6, and an octan-2-yl group at position 4.

(2E)-but-2-enoate : This indicates an ester derived from (2E)-but-2-enoic acid, also known as crotonic acid. The "(2E)" designation specifies the stereochemistry of the double bond in the butenoate moiety, indicating a trans configuration.

Significance of Ester Linkages and Chiral Centers in Analogous Molecular Architectures

The presence of an ester linkage and a chiral center are pivotal features that often impart specific functionalities and biological activities to organic molecules.

Ester Linkages: Esters are a common functional group in a vast array of natural and synthetic compounds, contributing to their physical and chemical properties. medium.comsimply.science In the context of medicinal chemistry, ester groups are frequently employed in the design of prodrugs . acs.orgscirp.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic hydrolysis of an ester bond. scirp.orgresearchgate.net This strategy can be used to improve a drug's solubility, stability, and bioavailability. The hydrolysis of ester linkages is often catalyzed by esterase enzymes, which are ubiquitous in the body. scirp.orgresearchgate.net

Chiral Centers: The "octan-2-yl" substituent in the target molecule contains a chiral center at the second carbon atom of the octyl chain. Chirality, or "handedness," is a fundamental property in molecular science, particularly in pharmacology. mdpi.comlongdom.org The two enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit markedly different biological activities. biomedgrid.comresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. mhmedical.comnih.gov Consequently, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. researchgate.netrsc.org The growing recognition of the importance of stereochemistry has led to a trend in the development of single-enantiomer drugs. mdpi.com

Overview of Research Paradigms for Substituted Phenyl Crotonates

Substituted phenyl crotonates represent a class of compounds that are investigated across various chemical disciplines. Research into these molecules generally follows several established paradigms:

Synthesis: The synthesis of substituted phenyl crotonates typically involves the esterification of a substituted phenol (B47542) with crotonic acid or its derivatives (such as crotonoyl chloride or crotonic anhydride). Various synthetic methodologies can be employed to achieve this transformation, with the choice of method often depending on the specific nature of the substituents on the phenyl ring.

Investigation of Chemical Reactivity: Research often focuses on the reactivity of the ester linkage and the influence of the phenyl substituents on this reactivity. For example, studies might explore the kinetics and mechanisms of hydrolysis of the ester under different conditions.

Exploration of Biological Activity: Given the prevalence of ester and phenyl functionalities in bioactive molecules, a significant research paradigm involves screening substituted phenyl crotonates for potential biological activities. This could include investigations into their antimicrobial, anticancer, or enzyme inhibitory properties. The presence of specific substituents on the phenyl ring can be systematically varied to establish structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-15(19(22)23)18(16(12-14)20(24)25)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVJMJFNSRLYIC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C=CC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)/C=C/C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19019-33-1
Record name 4-(1-Methylheptyl)-2,6-dinitrophenyl butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019019331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Reaction Pathway Elucidation

Historical Development of Synthetic Routes for Dinitrophenyl Crotonate Derivatives

The development of synthetic routes for dinitrophenyl crotonate derivatives is intrinsically linked to the mid-20th-century expansion of the chemical industry and the search for effective agrochemicals. The primary impetus for the synthesis of compounds like 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate was the discovery of their potent fungicidal and acaricidal properties.

Initial synthetic strategies focused on the functionalization of substituted phenols. The general approach involved the nitration of an alkylphenol followed by esterification with crotonic acid or its derivatives. The commercial product, Dinocap (B1148560), introduced by Rohm and Haas in the mid-1950s, was not a single compound but rather a complex mixture of isomers. This mixture consisted of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where the "octyl" group itself was a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers.

The challenge for early synthetic chemists was not necessarily the individual reactions themselves—nitration, alkylation, and esterification were all well-established procedures—but controlling the regioselectivity to produce a consistent and effective product. Early production methods likely accepted the isomeric mixture, as separation was complex and costly, and the mixture as a whole demonstrated biological activity. Over time, advancements in analytical and purification techniques, alongside a deeper understanding of structure-activity relationships, paved the way for the synthesis and study of individual, pure isomers like this compound.

Detailed Synthetic Pathways for this compound

The synthesis of this specific isomer can be approached in a logical sequence, starting from a simple phenolic precursor. The order of the alkylation and nitration steps can be varied, but a common and effective pathway involves the initial alkylation of phenol (B47542), followed by nitration, and concluding with esterification.

The final step in the synthesis is the formation of the crotonate ester. This is typically achieved by reacting the precursor, 2,6-dinitro-4-(octan-2-yl)phenol, with a derivative of crotonic acid. The use of an activated crotonic acid analogue is preferred to drive the reaction to completion, as phenols are less nucleophilic than alcohols.

A common and highly effective method is the Schotten-Baumann reaction, which involves the use of an acid chloride, in this case, (2E)-crotonyl chloride. The dinitrophenoxide, formed by treating the dinitrophenol with a base such as triethylamine (B128534) or sodium hydroxide, acts as the nucleophile. nih.gov The reaction is typically carried out in an inert solvent like chloroform (B151607) or dichloromethane (B109758). nih.gov

Reaction Scheme:

Alternatively, crotonic anhydride (B1165640) can be used as the acylating agent, often in the presence of an acid catalyst. The kinetics of esterification of crotonic acid with alcohols have been studied, and the reaction is typically second-order. researchgate.netresearchgate.net While direct esterification with crotonic acid using a strong acid catalyst like sulfuric acid is possible, this method often requires harsh conditions and the removal of water to shift the equilibrium, which can be less efficient for a substituted phenol. researchgate.net

Acylating AgentCatalyst/BaseTypical SolventKey Features
(2E)-Crotonyl ChlorideTriethylamine, Pyridine, NaOHChloroform, DichloromethaneHigh reactivity, often proceeds at room temperature, irreversible. nih.gov
(2E)-Crotonic AnhydrideAcid catalyst (e.g., H₂SO₄) or Base catalystAprotic solventsLess reactive than acid chloride, byproduct is crotonic acid.
(2E)-Crotonic AcidSulfuric Acid, p-Toluenesulfonic acidToluene (with water removal)Reversible reaction, requires heat and removal of water. researchgate.net

The introduction of the octan-2-yl group onto the phenol ring is a critical step that defines the "octyl" portion of the molecule. This is typically accomplished via a Friedel-Crafts alkylation reaction. The starting material can be phenol or a dinitrophenol, though alkylating phenol first is generally more straightforward.

The reaction involves treating phenol with an alkylating agent, such as 2-octene or 2-bromooctane, in the presence of a Lewis acid or strong protic acid catalyst. The hydroxyl group of phenol is an ortho-, para-director, and due to steric hindrance from the hydroxyl group and the secondary alkyl group, the para-substituted product, 4-(octan-2-yl)phenol, is the major product.

Reaction Scheme:

Various acid catalysts can be employed for this reaction. While traditional Lewis acids like AlCl₃ are effective, solid acid catalysts and milder protic acids are also used to improve selectivity and ease of workup.

Nitration introduces the two nitro groups onto the aromatic ring of the 4-(octan-2-yl)phenol intermediate. The hydroxyl group and the alkyl group are both activating and ortho-, para-directing. Since the para position is already occupied by the octan-2-yl group, nitration will occur at the ortho positions.

The standard nitrating agent is a mixture of nitric acid and sulfuric acid. google.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve dinitration without causing oxidation or other side reactions. google.com

Reaction Scheme:

Alternative nitrating systems have been developed to offer milder conditions and improved regioselectivity. These can include metal nitrates like copper(II) nitrate (B79036) or the use of ammonium (B1175870) nitrate with potassium bisulfate. ijcce.ac.irdergipark.org.tr For phenols, nitration can also be catalyzed by nitrous acid, which can influence the ortho/para isomer distribution in monosubstitution. rsc.org However, for the synthesis of the 2,6-dinitro product from a 4-substituted phenol, forcing conditions are generally required to introduce both nitro groups.

Nitrating AgentSolvent/CatalystTypical ConditionsSelectivity Notes
HNO₃ / H₂SO₄Excess H₂SO₄0°C to room temperatureThe classic, powerful nitrating agent for achieving dinitration. google.com
Metal Nitrates (e.g., Cu(NO₃)₂)Anhydrous organic solventsRoom temperature to refluxCan offer high selectivity for mono- or dinitration depending on conditions. ijcce.ac.ir
NH₄NO₃ / KHSO₄Acetonitrile (B52724)RefluxReported as a regioselective method for ortho-nitration of phenols. dergipark.org.tr
Urea NitrateAcetonitrile/Water80°C (Microwave)Provides regioselective ortho-nitration. chemicalbook.com

Optimization of Reaction Conditions and Catalyst Selection

The final step in the synthesis is typically an esterification reaction between 2,6-dinitro-4-(octan-2-yl)phenol and (2E)-but-2-enoic acid (crotonic acid) or its activated derivative. Optimizing this reaction is essential for maximizing yield and purity. Key parameters that influence the outcome include the choice of catalyst, temperature, and solvent. angolaonline.net

The synthesis of dinitrophenyl esters can be achieved through various methods, including the use of activated esters or acid chlorides. mdpi.comresearchgate.net For instance, reacting the corresponding phenol with an acid chloride in the presence of a base like triethylamine (Et3N) in a solvent such as chloroform is a common approach. researchgate.net

For direct esterification between the phenol and carboxylic acid, a coupling agent or catalyst is necessary. The selection of the catalyst is critical. Strong acid catalysts are traditionally used, but milder, more selective catalysts are often preferred to avoid side reactions with the sensitive nitro groups. Novel coupling agents like (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been developed for effective esterification. mdpi.com

Reaction parameters must be carefully controlled. A factorial design approach can be used to systematically analyze the influence of variables such as temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.net Studies on similar esterification reactions have shown that temperature and the presence of water can have a major influence on the reaction conversion rate. angolaonline.net The reaction is often performed under reflux conditions to increase the rate, with reaction times varying from a few hours to over a day, depending on the reactivity of the substrates and the effectiveness of the catalyst. nih.gov

Table 3: Key Parameters for Esterification Optimization

ParameterInfluence on ReactionOptimization Goal
CatalystIncreases the rate of reaction by providing an alternative, lower-energy pathway.Select a catalyst that provides high conversion with minimal side products and can be easily removed.
TemperatureAffects the reaction rate (kinetics) and equilibrium position (thermodynamics). angolaonline.netFind the optimal temperature that maximizes reaction rate without causing degradation of reactants or products.
SolventSolubilizes reactants and can influence reaction mechanism and rate.Choose a solvent that provides good solubility for all components and is inert to the reaction conditions.
Reactant RatioCan be used to shift the reaction equilibrium towards the product side (Le Chatelier's principle).Use a slight excess of one reactant (often the less expensive one) to drive the reaction to completion.

Green Chemistry Principles in the Synthesis of Dinitrophenyl Esters

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. nih.gov These principles can be applied to the synthesis of dinitrophenyl esters to create more environmentally benign manufacturing processes.

A primary focus of green chemistry is the use of safer solvents. nih.gov Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane or chloroform. researchgate.net Green alternatives include water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have a much lower environmental impact. mdpi.commt.com In some cases, solvent-free, or "neat," mechanochemical grinding procedures can be developed, completely eliminating solvent waste. mdpi.com

The choice of catalyst is another key area. Green approaches favor the use of heterogeneous catalysts that can be easily recovered and reused, or biocatalysts like enzymes. nih.gov For the esterification step, lipases can be used as highly selective biocatalysts that operate under mild, aqueous conditions. This avoids the need for harsh reagents and simplifies product purification.

Energy efficiency is also a core principle. nih.gov Microwave-assisted synthesis is a technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comchemicalbook.com By directly heating the reaction mixture, microwave irradiation often leads to faster, more efficient reactions with higher yields. chemicalbook.com

Finally, designing synthetic routes with high atom economy—maximizing the incorporation of reactant atoms into the final product—is fundamental. nih.gov This involves choosing reactions, like addition reactions, that are inherently atom-economical and avoiding the use of protecting groups or stoichiometric reagents that generate significant waste.

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefit
Safer SolventsChlorinated solvents (e.g., Dichloromethane, Chloroform). researchgate.netWater, Ethanol, 2-MeTHF, or solvent-free conditions. mdpi.comReduced toxicity and environmental impact.
CatalysisStoichiometric reagents or homogeneous acid catalysts.Reusable heterogeneous catalysts or biocatalysts (e.g., lipases). nih.govReduced waste, milder reaction conditions, and easier purification.
Energy EfficiencyConventional heating under reflux for extended periods. nih.govMicrowave-assisted synthesis. chemicalbook.comShorter reaction times and lower energy consumption.
Waste PreventionMulti-step synthesis with stoichiometric byproducts.Designing routes with high atom economy; minimizing purification steps. nih.govLess raw material usage and waste generation.

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis provides a fingerprint of the molecule, offering definitive proof of its structure through the interaction of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate is not publicly available, the expected chemical shifts can be accurately predicted based on the analysis of its constituent functional groups and data from analogous structures such as 2,6-dinitrophenol (B26339) and various (2E)-but-2-enoate esters. chemicalbook.comrsc.orgajchem-a.com

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, and aliphatic protons. The two protons on the dinitrophenyl ring are expected to appear as singlets or a pair of doublets in the downfield region (δ 8.0-8.8 ppm) due to the strong electron-withdrawing effect of the two ortho-nitro groups. The protons of the (2E)-but-2-enoate moiety would present as a doublet for the terminal methyl group (δ ~1.9 ppm) and two multiplets for the vinyl protons (δ ~6.0 and ~7.2 ppm) with a characteristic large coupling constant (~15 Hz) confirming the trans configuration. The octan-2-yl side chain would produce a complex series of signals in the upfield region (δ 0.8-1.8 ppm), including a terminal methyl triplet, a doublet for the methyl group adjacent to the aromatic ring, and overlapping multiplets for the methylene (B1212753) and methine protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data. The aromatic carbons would resonate between δ 120-155 ppm, with the carbons bearing the nitro groups being the most deshielded. The ester carbonyl carbon is predicted to have a chemical shift around δ 164 ppm. The vinylic carbons of the butenoate group would appear in the δ 122-145 ppm range. The eight carbons of the octan-2-yl chain would be found in the aliphatic region (δ 14-40 ppm).

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic C-H 8.0 - 8.8 120 - 125
Aromatic C-NO₂ - 145 - 150
Aromatic C-O - 150 - 155
Aromatic C-Alkyl - 140 - 145
Ester C=O - ~164
Vinylic =CH-CO 6.0 - 6.3 122 - 125
Vinylic =CH-CH₃ 7.0 - 7.3 142 - 145
Vinylic -CH₃ 1.9 - 2.1 18 - 20
Octyl CH (ring junction) 2.8 - 3.2 35 - 40
Octyl CH₃ (on CH) 1.2 - 1.4 20 - 23
Octyl -(CH₂)₅- 1.2 - 1.7 22 - 32

Vibrational spectroscopy identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of the title compound is expected to be dominated by several strong absorption bands. The most characteristic would be the asymmetric and symmetric stretching vibrations of the two nitro groups, anticipated around 1530-1560 cm⁻¹ and 1345-1370 cm⁻¹, respectively. nih.gov The ester carbonyl (C=O) stretch is predicted to appear in the 1715-1730 cm⁻¹ region; its frequency is lowered by conjugation with the C=C double bond. orgchemboulder.comjove.com The C=C stretching of the butenoate group would be visible near 1660-1680 cm⁻¹. spectroscopyonline.com A strong, sharp peak around 965 cm⁻¹ would be indicative of the out-of-plane C-H wag of the trans-disubstituted alkene. spectroscopyonline.com Strong bands from the C-O stretching vibrations of the ester group are also expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching bands for the aromatic/vinylic protons would appear just above 3000 cm⁻¹, while those for the aliphatic octyl group would be just below 3000 cm⁻¹. mit.edu

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar nitro and carbonyl groups would be strong in the IR spectrum, the C=C double bond of the butenoate and the aromatic ring stretches (1600-1450 cm⁻¹) are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric stretch of the nitro group is also typically a strong Raman scatterer.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Aromatic Nitro (NO₂) Asymmetric Stretch 1530 - 1560 Medium
Aromatic Nitro (NO₂) Symmetric Stretch 1345 - 1370 Strong
Ester Carbonyl (C=O) Stretch 1715 - 1730 Weak
Alkene (C=C) Stretch 1660 - 1680 Strong
Aromatic Ring C=C Stretches 1450 - 1600 Strong
Ester (C-O) Stretches 1000 - 1300 Medium
trans-Alkene (=C-H) Out-of-plane Bend 960 - 970 Medium
Aromatic/Vinylic C-H Stretch 3010 - 3100 Medium

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The dominant chromophore in this compound is the dinitrophenyl system. Based on data for similar compounds like 2,6-dinitrophenol (2,6-DNP), the molecule is expected to exhibit strong absorption in the UV region. researchgate.netnih.govrsc.org The spectrum would likely be characterized by intense π → π* transitions associated with the conjugated aromatic system, with absorption maxima (λ_max) typically occurring below 400 nm. The presence of the nitro and carbonyl groups may also give rise to weaker n → π* transitions.

Predicted UV-Vis Absorption Data

Transition Type Associated Chromophore Predicted λ_max (nm)
π → π* Dinitrophenyl Ring 250 - 380
n → π* Nitro Groups (NO₂) 300 - 400 (weak)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a molecule upon ionization. For this compound (Molecular Formula: C₂₂H₃₂N₂O₆), the calculated molecular weight is approximately 436.22 g/mol .

The mass spectrum is expected to show a discernible molecular ion peak (M⁺˙ at m/z 436). The fragmentation would likely proceed through several key pathways based on the structure and known behavior of nitroaromatic esters and long-chain alkyl compounds. nih.govlibretexts.orgwhitman.edu

Loss of the Butenoate Group: Cleavage of the ester bond could result in the loss of the but-2-enoyl group (C₄H₅O•) or but-2-enoic acid (C₄H₆O₂) to yield ions corresponding to the dinitrophenyl-octyl moiety.

Cleavage of the Octyl Chain: The aliphatic side chain is susceptible to fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is a characteristic pattern for alkanes. libretexts.org

Nitro Group Fragmentation: Nitroaromatic compounds commonly exhibit fragmentation involving the nitro groups, such as the loss of O (M-16), NO (M-30), and NO₂ (M-46). libretexts.org

Acylium Ion Formation: Cleavage of the ArO-C(O) bond could generate a stable acylium ion [CH₃CH=CHCO]⁺ at m/z 69.

Predicted Key Mass Spectrometry Fragments

m/z Value Predicted Fragment Identity Fragmentation Pathway
436 [C₂₂H₃₂N₂O₆]⁺˙ Molecular Ion (M⁺˙)
390 [M - NO₂]⁺ Loss of a nitro group
367 [C₁₈H₂₇N₂O₄]⁺ Loss of but-2-enoyl radical
325 [M - C₈H₁₇]⁺ Loss of octyl radical
253 [C₈H₇N₂O₅]⁺ Ion from cleavage of octyl chain

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported, insights can be drawn from crystallographic studies of related dinitrophenyl compounds. scirp.orgresearchgate.net

Expected Molecular Conformation: The dinitrophenyl ring is expected to be largely planar. However, significant steric hindrance between the two bulky ortho-nitro groups and the adjacent ester linkage would likely force the ester group to twist out of the plane of the aromatic ring. The (2E)-but-2-enoate portion is expected to adopt a planar conformation to maximize conjugation. The long, flexible octan-2-yl chain will adopt a low-energy, likely extended, conformation within the crystal lattice.

Expected Intermolecular Interactions: The crystal packing would be stabilized by a variety of intermolecular forces. Given the electron-deficient nature of the dinitrophenyl ring, π-π stacking interactions between adjacent aromatic rings could be a significant packing motif. Furthermore, the numerous oxygen atoms in the nitro and ester groups would act as hydrogen bond acceptors for weak C-H···O intermolecular hydrogen bonds with protons from the aromatic ring and alkyl chains of neighboring molecules, contributing to a stable three-dimensional network.

Hypothetical Crystallographic Parameters

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for organic molecules)
Key Interactions π-π stacking, C-H···O hydrogen bonds

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the physical chemistry of organic compounds, influencing properties such as solubility, stability, and bioavailability. For aromatic nitro compounds, polymorphism is a frequently observed phenomenon. The presence of strong electron-withdrawing nitro groups and the potential for various intermolecular interactions, such as hydrogen bonds and π-π stacking, can lead to different packing arrangements in the crystal lattice. mdpi.comwikipedia.org

While specific polymorphic forms of this compound have not been detailed in available literature, studies on similar dinitrophenyl derivatives provide a framework for understanding its potential crystalline behavior. For instance, 2,4-dinitrophenylhydrazine (B122626) is known to exist in different polymorphic forms, with variations in the planarity of the molecule and the hydrogen-bonding networks. researchgate.netiucr.orgscirp.org The crystallization conditions, such as the choice of solvent and the rate of cooling, are pivotal in determining which polymorph is obtained. rsc.org It is plausible that this compound could also exhibit polymorphism, driven by the flexible octyl chain and the rotational freedom of the ester group, which could adopt different conformations within the crystal lattice, leading to varied packing efficiencies and thermodynamic stabilities.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for elucidating the properties of molecules where experimental data is scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and predicting the stable conformations of molecules. nih.govresearchgate.netresearchgate.net For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), could provide detailed information on its geometry, electronic properties, and vibrational frequencies. researchgate.net

Studies on related nitrophenyl esters and dinitrophenylhydrazones have demonstrated that DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For the target molecule, such calculations would likely show a significant degree of electronic polarization due to the strongly electron-withdrawing nitro groups. libretexts.orgnih.gov This would be reflected in the calculated molecular electrostatic potential (MEP), which would highlight the electron-deficient regions on the aromatic ring and the electron-rich nitro and carbonyl oxygen atoms. The conformation of the molecule would be determined by the interplay of steric effects from the bulky octyl group and the nitro groups, as well as electronic effects that influence the orientation of the ester group relative to the phenyl ring.

Table 1: Predicted Parameters from DFT Calculations on Analogous Dinitrophenyl Compounds

Parameter Predicted Value Range/Observation Reference
Dihedral Angle (Phenyl-NO2) Near planar to slightly twisted depending on adjacent groups researchgate.net
Bond Length (C-NO2) ~1.47 - 1.49 Å researchgate.net
HOMO-LUMO Gap Typically lowered by nitro group conjugation researchgate.net

| Dipole Moment | High, due to polar nitro and ester groups | libretexts.org |

This table is illustrative, based on data from structurally similar compounds, to suggest expected values for this compound.

Analysis of Intramolecular Interactions (e.g., π-hole interactions, C-H···O)

The structure of this compound is conducive to a variety of intramolecular interactions that can influence its conformation and reactivity. The nitro groups, with their electropositive nitrogen atoms, can participate in so-called π-hole interactions. A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, in this case, on the nitrogen atom of the nitro group. scielo.brnih.govresearchgate.net This positive region can interact favorably with electron-rich areas, such as the oxygen atoms of the ester group or even other parts of the molecule. nih.gov

Furthermore, weak hydrogen bonds of the C-H···O type are expected to be present. nih.gov The hydrogen atoms on the aromatic ring and the alkyl chain can interact with the oxygen atoms of the nitro groups and the carbonyl group of the ester. These interactions, although individually weak, can collectively contribute to the stabilization of specific conformations. scielo.br The presence and strength of these interactions can be predicted and analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which are based on the electron density distribution obtained from DFT calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into the conformational landscape and flexibility of molecules. For a molecule with a flexible side chain like this compound, MD simulations would be particularly useful. elsevierpure.commdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound

Degradation and Chemical Transformation Mechanisms

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary chemical process that contributes to the degradation of 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate in aqueous environments. The rate and outcome of this reaction are highly dependent on the pH of the surrounding medium. The core mechanism involves the cleavage of the ester bond, separating the dinitrophenol group from the butenoate (crotonate) side chain.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester linkage in dinitrophenyl crotonates is notably slow. herts.ac.uk This reaction is catalyzed by the presence of hydrogen ions but proceeds at a much lower rate compared to degradation under neutral or alkaline conditions. herts.ac.uknih.gov For dinocap (B1148560) isomers, the half-life (DT₅₀) in an acidic environment (pH 4) at 20°C is approximately 280 days, indicating significant persistence. herts.ac.uk Even with an increase in temperature to 30°C, the half-life only decreases to 73 days, underscoring the compound's relative stability against acid-catalyzed degradation. herts.ac.uk

Base-Catalyzed Hydrolysis and Phenol (B47542) Formation

In contrast to acidic conditions, the degradation of this compound is significantly accelerated in alkaline environments. herts.ac.uk This process, known as base-catalyzed hydrolysis or saponification, is an irreversible reaction that rapidly cleaves the ester bond. nih.gov The primary degradation products are the corresponding dinitrophenols, in this case, 2,6-dinitro-4-(octan-2-yl)phenol (2,6-DNOP). fao.orgfao.org Analytical methods often utilize this rapid alkaline hydrolysis to convert dinocap isomers into their respective phenols for easier quantification. fao.orgeurl-pesticides.eueurl-pesticides.eu Studies have shown that the 2,6-dinitro isomers of dinocap hydrolyze more quickly than the 2,4-dinitro isomers under basic conditions. eurl-pesticides.eu At a pH of 9 and a temperature of 20°C, the half-life of dinocap is reduced to just 6.5 days. herts.ac.uk

Influence of pH on Reaction Rates and Product Distribution

The pH of the aqueous solution is the most critical factor governing the rate of hydrolytic degradation. The stability of the compound decreases dramatically as the pH increases from acidic to alkaline. herts.ac.ukmissouri.edu Generally, for many pesticides, the rate of hydrolysis increases by a factor of 10 for every one-unit increase in pH. usu.edunichino.uk The primary product distribution remains consistent across different pH levels, with the main transformation being the formation of the corresponding dinitrophenol through ester cleavage. fao.org

The table below summarizes the effect of pH and temperature on the degradation half-life (DT₅₀) of dinocap isomers.

pHTemperature (°C)Hydrolytic Half-Life (DT₅₀) in DaysReference
420280 herts.ac.uk
43073 herts.ac.uk
72023 herts.ac.uk
9206.5 herts.ac.uk
9301.7 herts.ac.uk

Photolytic Degradation Studies

Photolysis, or degradation by light, is another significant pathway for the transformation of this compound, particularly on surfaces exposed to sunlight. fao.orgorst.edu This process can occur directly through the absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms in Aqueous and Atmospheric Phases

Direct photolysis occurs when the compound absorbs light energy from the sun (wavelengths >290 nm in the troposphere), leading to the excitation of its electrons and subsequent chemical breakdown. nih.govcolorado.edu Dinocap is known to be highly photosensitive, and this degradation route is particularly important on surfaces such as fruit peels and leaves. fao.orgorst.edu The primary mechanism involves the cleavage of the ester bond, resulting in the formation of the corresponding dinitrophenol, similar to hydrolysis. eurl-pesticides.eueurl-pesticides.eu In the atmospheric aqueous phase (e.g., cloud or fog droplets), direct photolysis of related nitrophenolic compounds has been identified as a potentially significant removal process. unito.it

Indirect Photolysis Mediated by Reactive Species (e.g., Hydroxyl Radicals)

Indirect photolysis involves the degradation of the compound by highly reactive chemical species that are themselves formed by the action of sunlight on other atmospheric components. nih.gov The most important of these reactive species in both aqueous and atmospheric environments is the hydroxyl radical (•OH). unito.itnih.gov In natural waters containing dissolved organic matter, these reactive oxygen species (ROS) can play a dominant role in pesticide degradation. nih.gov Studies on analogous compounds, such as 2-nitrophenol (B165410) and 4-nitrophenol, have shown that their reaction with hydroxyl radicals is a far more significant degradation pathway in the atmospheric aqueous phase than direct photolysis or reaction with nitrate (B79036) radicals. unito.it It is therefore anticipated that the reaction with hydroxyl radicals is also a major transformation pathway for this compound in environments where these radicals are present.

The relative importance of different degradation pathways for nitrophenols, which can serve as a proxy, is summarized in the table below.

Degradation ProcessRelative Importance for NitrophenolsReference
Reaction with Hydroxyl Radicals (•OH)High unito.it
Reaction with Nitrate Radicals (•NO₃)Moderate unito.it
Direct PhotolysisLow to Moderate unito.it

Identification of Photoproducts

Photolysis represents a significant pathway for the degradation of dinitrooctylphenyl crotonates like this compound. The primary transformation involves the hydrolysis of the crotonate ester linkage and the reduction of one of the nitro groups. This leads to the formation of the corresponding dinitrophenol, specifically 2,6-dinitro-4-(octan-2-yl)phenol. Further photoreduction can convert a nitro group to an amino group, resulting in aminonitrophenol derivatives. While specific studies on the photoproducts of the isolated 2,6-dinitro isomer are limited, research on the dinocap mixture has identified these phenols as major degradation products. The crotonate esters are known to readily undergo photolysis to their corresponding phenols in solvent unless protected from light nih.gov.

A proposed pathway for the formation of these photoproducts involves two key reactions:

Ester Hydrolysis: The ester bond linking the dinitrophenyl group to the butenoate moiety is cleaved, yielding 2,6-dinitro-4-(octan-2-yl)phenol and crotonic acid.

Nitro Group Reduction: One of the nitro groups on the aromatic ring is reduced to an amino group.

These reactions can lead to a variety of photoproducts, with the relative amounts depending on environmental conditions such as light intensity and the presence of other chemical species.

Microbial Biotransformation and Metabolism

Microorganisms, including bacteria and fungi, play a vital role in the breakdown of this compound in soil and aquatic environments nih.govnih.gov. The primary metabolic pathways involve the reduction of the nitro groups and the hydrolysis of the ester bond researchgate.net.

Various bacterial and fungal species have demonstrated the ability to degrade dinitrophenolic compounds. For instance, an anaerobic consortium of different bacterial species can completely degrade dinitro-derivatives researchgate.netresearchgate.net. Yeast, such as Saccharomyces cerevisiae, has also been investigated for the bioremediation of environments contaminated with dinitrophenols like dinocap researchgate.netresearchgate.net. The degradation process often occurs via cometabolism, where the microorganism utilizes another carbon source for growth while fortuitously degrading the pesticide nih.gov.

The initial steps in the microbial degradation of dinitrotoluenes, which are structurally related to the dinitrophenyl moiety of the target compound, involve dioxygenation reactions that lead to the release of nitrite (B80452) nih.gov. This suggests that similar oxidative pathways may be involved in the breakdown of the aromatic ring of this compound.

The key enzymatic reactions in the microbial metabolism of this compound are nitroreduction and ester hydrolysis.

Nitro Group Reduction: This is catalyzed by a class of enzymes known as nitroreductases. These enzymes facilitate the reduction of the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group nih.gov. Bacterial nitroreductases are typically NAD(P)H-dependent flavoenzymes nih.gov. There are two main types of bacterial nitroreductases: Type I, which are oxygen-insensitive, and Type II, which are oxygen-sensitive nih.govnih.gov. The reduction of the nitro groups is a critical step in detoxifying the compound and making the aromatic ring more susceptible to cleavage.

Ester Hydrolysis: The cleavage of the ester linkage is carried out by carboxylic ester hydrolases (CEHs), also known as esterases mdpi.com. These enzymes catalyze the hydrolysis of the ester bond to produce an alcohol and a carboxylic acid mdpi.com. In this case, the products are 2,6-dinitro-4-(octan-2-yl)phenol and crotonic acid. Bacterial CEHs exhibit a wide range of substrate specificities and employ different catalytic mechanisms mdpi.com. The hydrolysis of the ester is a significant detoxification step, as the resulting phenol is generally less toxic than the parent ester.

The microbial degradation of this compound results in the formation of several metabolites. The primary metabolites identified from studies on dinocap and related dinitrophenol compounds include:

2,6-dinitro-4-(octan-2-yl)phenol: Formed through the hydrolysis of the ester linkage.

Aminonitrophenols: Resulting from the reduction of one of the nitro groups.

Further degradation of the aromatic ring can occur, leading to the formation of smaller organic molecules that can be integrated into microbial metabolic pathways. The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing the environmental impact of the pesticide.

Metabolite Formation Pathway
2,6-dinitro-4-(octan-2-yl)phenolEster Hydrolysis
AminonitrophenolsNitro Group Reduction

Oxidation and Reduction Processes in Abiotic Environments

In addition to microbial activity, abiotic chemical processes can also contribute to the transformation of this compound in the environment. These processes include chemical oxidation and reduction reactions that can occur in soil and water.

The octan-2-yl side chain of the molecule can be susceptible to abiotic oxidation. Two potential pathways for the oxidation of such alkyl chains are beta-oxidation and omega-oxidation.

Beta-oxidation: This is a stepwise process where two-carbon units are sequentially removed from the alkyl chain. While primarily a biological process, similar oxidative reactions can occur abiotically under certain environmental conditions, leading to the shortening of the octyl chain.

Omega-oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid wikipedia.orgyoutube.com. This process is typically catalyzed by cytochrome P450 enzymes in biological systems but can also be mimicked by chemical oxidants in the environment nih.govresearchgate.net. Omega-oxidation of the octyl chain would introduce a polar functional group at the end of the chain, increasing the water solubility of the molecule and potentially facilitating further degradation.

Abiotic reduction of the nitro groups on the aromatic ring can also occur in anoxic environments, facilitated by reducing agents such as ferrous iron nih.gov. These abiotic transformations, although often slower than microbial degradation, can be significant over longer periods and in specific environmental compartments.

Reductive Transformations of Nitro Groups

The chemical behavior of this compound is significantly influenced by the presence of two nitro functional groups on the aromatic ring. These groups are susceptible to reductive transformations under various biotic and abiotic conditions, a common degradation pathway for nitroaromatic compounds. nih.gov The reduction of nitro groups is a stepwise process that can profoundly alter the chemical and toxicological properties of the parent molecule.

The initial and principal metabolic pathway for dinitrooctylphenyl crotonates, such as the isomers found in the pesticide Dinocap, is the hydrolysis of the ester linkage. This reaction yields the corresponding dinitrooctylphenol. fao.orgfao.orgeurl-pesticides.eu Subsequent transformations, including the reduction of the nitro groups, would then occur on this phenolic metabolite, 2,6-dinitro-4-(octan-2-yl)phenol.

The reduction of aromatic nitro groups typically proceeds through a series of intermediates, involving the transfer of six electrons to convert the nitro group (-NO₂) into an amino group (-NH₂). researchgate.net This transformation can be catalyzed by various enzymes, such as nitroreductases found in microorganisms, or can be achieved through chemical reducing agents. masterorganicchemistry.comwikipedia.orgscispace.comjsynthchem.com

The generally accepted pathway for the reduction of a nitro group is as follows:

Nitro to Nitroso: The first step involves a two-electron reduction of the nitro group to a nitroso group (-NO).

Nitroso to Hydroxylamino: The nitroso intermediate is then further reduced by another two electrons to form a hydroxylamino group (-NHOH).

Hydroxylamino to Amino: The final two-electron reduction converts the hydroxylamino group to the corresponding amino group (-NH₂).

For a dinitrophenol compound like 2,6-dinitro-4-(octan-2-yl)phenol, this reduction can occur at one or both of the nitro groups. The reduction of one nitro group would lead to the formation of a nitro-aminophenol derivative. For instance, the metabolism of the simpler compound 2,4-dinitrophenol (B41442) is known to produce 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.org

The specific research on the reductive transformation of the nitro groups for 2,6-dinitro-4-(octan-2-yl)phenol is not extensively detailed in the available literature. However, based on the principles of nitroaromatic chemistry, the following reductive metabolites could be anticipated.

Anticipated Reductive Metabolites of 2,6-dinitro-4-(octan-2-yl)phenol
Parent CompoundPotential Intermediate MetabolitePotential Final Metabolite
2,6-dinitro-4-(octan-2-yl)phenol2-amino-6-nitro-4-(octan-2-yl)phenol2,6-diamino-4-(octan-2-yl)phenol
6-amino-2-nitro-4-(octan-2-yl)phenol

The rate and regioselectivity of the nitro reduction can be influenced by the steric and electronic environment of the nitro groups. The presence of the bulky octyl group and the hydroxyl group on the phenyl ring will affect which of the two nitro groups is preferentially reduced. However, without specific experimental data for this compound, the exact pathway and the relative abundance of the different potential metabolites remain speculative.

Microbial degradation is a key process in the environmental fate of dinitrophenol pesticides. While some microorganisms can mineralize these compounds through oxidative pathways that remove the nitro groups as nitrite, others utilize reductive pathways under anaerobic or anoxic conditions. nih.gov

Advanced Analytical Methods for Environmental and Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of dinocap (B1148560) isomers. The choice of technique depends on the specific analytical goal, such as isomer differentiation, sensitivity, or quantitative accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While GC-based methods can achieve chromatographic separation of the different dinocap esters, including 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate, the analysis is complicated by the thermal instability of these compounds. eurl-pesticides.eu

A primary challenge in the GC analysis of dinitrophenyl crotonates is their tendency to degrade into their corresponding phenols within the hot injector port. eurl-pesticides.eu This thermal degradation can lead to inaccurate quantification of the parent ester. The degree of this breakdown is highly dependent on the condition of the GC liner and the sample matrix, affecting the robustness and accuracy of the method. mdpi.com The main volatile product formed from the thermal degradation of this compound during GC analysis is its corresponding phenol (B47542), 2,6-dinitro-4-(octan-2-yl)phenol.

For enhanced separation of the complex mixture of isomers, more advanced techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) have been shown to improve chromatographic resolution, allowing for the separation of all dinocap isomers. eurl-pesticides.eu The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, which is crucial for distinguishing between structurally similar isomers that may have close retention times. However, for some isomers, poor intensity of product ions can make identification difficult. eurl-pesticides.eu

Table 1: GC-MS Parameters for Dinocap Analysis

ParameterConditionPurpose
Technique GC-MS, GCxGC-TOF-MSSeparation and identification of isomers.
Challenge Thermal degradation in injectorLeads to formation of phenols, affecting quantification. eurl-pesticides.eu
Primary Degradation Product Corresponding dinitrooctylphenolsVolatile product formed during analysis. eurl-pesticides.eu
Advanced Solution GCxGC-TOF-MSImproved chromatographic separation of all isomers. eurl-pesticides.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing compounds that are not amenable to GC due to thermal instability or low volatility. For this compound and its isomers, LC-MS/MS offers a robust alternative to GC-MS by avoiding high-temperature injection.

However, direct analysis of the parent esters by LC-MS/MS is still challenging due to in-source fragmentation, where the crotonate esters convert to their corresponding phenols within the mass spectrometer's ion source. eurl-pesticides.eu Furthermore, the isomers are structurally very similar, making their chromatographic separation difficult. eurl-pesticides.eu

A widely adopted and effective strategy circumvents these issues by intentionally hydrolyzing all dinocap isomers to their corresponding phenolic metabolites prior to analysis. eurl-pesticides.eu This is achieved through a simple alkaline hydrolysis step on an aliquot of the sample extract. eurl-pesticides.eu The resulting dinitrooctylphenols, which are more polar than the parent esters, are then quantified by LC-MS/MS, typically using electrospray ionization in negative mode (ESI-). eurl-pesticides.eu This approach simplifies the analysis by reducing the number of target analytes and provides excellent sensitivity and low detection limits.

This method has been validated for various complex matrices. For instance, a limit of quantification (LOQ) of 0.025 μg/g has been established for the phenolic metabolite in mango and soil. eurl-pesticides.eu In another study, the LOQ for meptyldinocap (B1662176) (a specific 2,4-dinitro isomer) was found to be 0.01 mg/kg in cucumber and soil. annamalaiuniversity.ac.in For screening purposes in QuEChERS extracts, the dinocap phenols can be detected at levels below 1 part-per-billion (ppb). eurl-pesticides.eu

Table 2: LC-MS/MS Method Performance for Dinocap Metabolite Analysis

MatrixLimit of Quantification (LOQ)Recovery RateReference
Mango & Soil0.025 μg/g93-98% eurl-pesticides.eu
Cucumber & Soil0.01 mg/kg81.4-95.1% annamalaiuniversity.ac.in
Grapes, StrawberriesValidated at 0.005 mg/kgNot specified chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a viable technique for the quantitative analysis of dinocap residues. While generally less sensitive and specific than mass spectrometry-based methods, HPLC-UV provides a cost-effective option for routine monitoring.

A method has been developed for the determination of dinocap in fruits such as apples, grapes, and pears. eurl-pesticides.eu This procedure involves sample extraction with acetone (B3395972) followed by a cleanup step using solid-phase extraction (SPE) with both C18 and silica (B1680970) cartridges to remove interfering matrix components. eurl-pesticides.eu The final quantification is performed using reversed-phase HPLC with a UV detector. eurl-pesticides.eu

In a validation study for this method, crop samples were spiked with dinocap at its tolerance level of 0.1 parts-per-million (ppm). The average recovery achieved was 85.9%, demonstrating that HPLC-UV can provide reliable quantitative results for the total dinocap content. eurl-pesticides.eu However, this method typically does not resolve the individual isomers, including this compound, and instead quantifies them as a single peak or a cluster of unresolved peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is well-suited for the qualitative screening and confirmation of pesticides. annamalaiuniversity.ac.inslideshare.net For the analysis of dinocap, TLC serves as a useful tool for qualitative confirmation of the presence of the compound in a sample. annamalaiuniversity.ac.in

In a typical TLC analysis for dinitrophenol pesticides, the stationary phase is a polar adsorbent such as silica gel or alumina (B75360) coated on a plate. annamalaiuniversity.ac.inhumanjournals.com The sample extract is spotted onto the plate, which is then placed in a developing chamber containing a mobile phase, often a nonpolar solvent or a mixture of solvents like n-hexane. slideshare.net As the mobile phase moves up the plate via capillary action, it separates the components of the sample based on their differing affinities for the stationary and mobile phases. khanacademy.org

After development, the separated spots are visualized. For compounds like dinocap, which contain chromophoric nitro groups, visualization can often be achieved under UV light. humanjournals.com Alternatively, a chromogenic reagent, such as silver nitrate (B79036) followed by UV exposure, can be used to detect chlorinated pesticides, a group to which some pesticides analyzed alongside dinocap belong. slideshare.net The position of the spot, represented by its Retention Factor (Rf) value, can be compared to that of a standard to qualitatively identify the presence of dinocap isomers. While primarily qualitative, TLC can also provide semi-quantitative estimates. slideshare.net

Sample Preparation and Extraction Strategies for Complex Matrices

The effective extraction of this compound from complex environmental and food matrices is a critical prerequisite for accurate analysis. The chosen method must efficiently isolate the analyte while minimizing co-extraction of interfering substances. khanacademy.org

The QuEChERS method has become a standard and widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products. chromatographyonline.comslideshare.net It is particularly well-suited for the extraction of dinocap isomers from various matrices prior to LC-MS/MS or GC-MS analysis. chromatographyonline.com

The QuEChERS procedure involves two main steps:

Extraction and Partitioning : A homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724). slideshare.net Subsequently, a combination of salts, such as magnesium sulfate (B86663) and sodium chloride (in the original method) or magnesium sulfate and sodium acetate (B1210297) or citrate (B86180) buffers (in buffered versions like EN 15662), is added. chromatographyonline.comhumanjournals.comresearchgate.net This salt addition induces phase separation between the aqueous component of the sample and the acetonitrile layer, forcing the pesticides into the organic layer. slideshare.net The use of a citrate buffer (as in the EN 15662 method) is common for dinocap analysis. chromatographyonline.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile supernatant from the first step is transferred to a tube containing a sorbent material and anhydrous magnesium sulfate. researchgate.net The magnesium sulfate removes residual water, while the sorbent removes specific matrix interferences. researchgate.net For many food matrices, Primary Secondary Amine (PSA) is used as the sorbent to remove sugars, fatty acids, and organic acids. researchgate.net After shaking and centrifugation, the cleaned extract is ready for instrumental analysis. khanacademy.org

This methodology is effective because it provides high recovery rates for a broad range of pesticides, including dinocap, while being faster, less expensive, and using smaller volumes of solvents compared to traditional extraction methods. chromatographyonline.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from complex matrices, such as environmental and food samples, prior to chromatographic analysis. For dinitrophenol pesticides like the isomers of dinocap, including this compound, SPE provides an effective cleanup step to remove interfering substances.

The selection of the sorbent material is critical and is based on the polarity of the analyte. For dinocap and its isomers, which are relatively non-polar, reversed-phase sorbents are commonly employed. A study detailing an SPE technique for the isolation of dinocap in apples, grapes, and pears utilized a dual-column cleanup approach. researchgate.net Samples were initially extracted with acetone, and the extract was then passed through both C-18 and silica SPE columns. researchgate.net The C-18 sorbent, an octadecyl-bonded silica, retains non-polar compounds like dinocap from the more polar extract, while the silica column provides normal-phase separation to remove other interferences. This method demonstrated an average recovery of 85.9% from fruit samples spiked at a tolerance level of 0.1 ppm. researchgate.net

The general SPE process involves four steps: conditioning the sorbent, loading the sample extract, washing away interferences, and eluting the target analyte. In the analysis of acetaldehyde, for instance, after derivatization, the compound was adsorbed onto a C18 cartridge and later eluted with acetonitrile, a common solvent for recovering moderately polar to non-polar compounds. researchgate.net This principle applies to dinocap isomers as well, where a non-polar solvent would be used for elution from a reversed-phase sorbent.

Table 1: Solid Phase Extraction (SPE) Parameters for Dinocap Analysis
ParameterDescriptionSource
Analyte Dinocap (Isomer Mixture) researchgate.net
Sample Matrices Apples, Grapes, Pears researchgate.net
SPE Sorbents C-18 (Octadecyl) and Silica researchgate.net
Purpose of Cleanup Isolation and cleanup of pesticide residues researchgate.net
Average Recovery 85.9% researchgate.net

Solvent Extraction Methods

Solvent extraction is a fundamental step in the analysis of this compound and related isomers from various environmental matrices. The choice of solvent is dictated by the analyte's solubility and the nature of the sample matrix.

A common approach for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step with salts to separate the analyte into the organic layer. eurl-pesticides.eueurl-pesticides.eu For dinocap analysis, a modified QuEChERS protocol has been developed. eurl-pesticides.eu The conversion of dinocap esters to their corresponding phenols can be accomplished within QuEChERS extracts by adding aqueous ammonia, which simplifies the analysis by reducing the number of components to be measured. eurl-pesticides.eu

For matrices like soil, wine, and grapes, direct solvent extraction with dichloromethane (B109758) has been successfully applied. eemj.eutuiasi.rotuiasi.ro In one study, samples were spiked with dinocap and extracted twice with dichloromethane. tuiasi.ro The resulting organic extract was then concentrated before analysis by gas chromatography-mass spectrometry (GC/MS). tuiasi.ro This method proved effective for monitoring the degradation of the pesticide over time, with initial recovery levels of 64% in grapes, 72% in soil, and 82% in wine. eemj.eutuiasi.ro

In other applications, a mixture of solvents has been used to enhance extraction efficiency. For the determination of meptyldinocap (a specific dinocap isomer) in mango and soil, a solvent mixture of acetone, methanol, and 4 N HCl (100:10:5, v/v/v) was employed. researchgate.net This was followed by a liquid-liquid partitioning cleanup step using ethyl acetate. researchgate.net

Table 2: Solvent Extraction Methods for Dinocap and its Isomers
Extraction MethodSolvent(s)Sample MatrixKey Findings/RecoverySource
Modified QuEChERSAcetonitrileGrapes, Strawberries, CucumberAllows for subsequent hydrolysis of esters to phenols for simplified analysis. eurl-pesticides.eu
Solvent ExtractionDichloromethaneSoil, Wine, GrapesInitial recoveries ranged from 64% to 82% depending on the matrix. eemj.eutuiasi.ro
Solvent Extraction & LLEAcetone:Methanol:4 N HCl, Ethyl AcetateMango, SoilRecovery of 93-98% for meptyldinocap. researchgate.net

Method Validation and Quality Control in Environmental Monitoring Studies

The validation of analytical methods is essential to ensure the reliability and accuracy of data in environmental monitoring. For compounds like this compound, method validation involves establishing key performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For the analysis of meptyldinocap, a major component of commercial dinocap, methods have been validated across various crop matrices. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for determining meptyldinocap as its corresponding phenol metabolite (2,4-DNOP) in mango and soil. researchgate.net The method demonstrated excellent recovery of 93-98% at different spiking levels, with an LOQ of 0.025 µg/g. researchgate.net The relative standard deviation (RSD) for repeatability and reproducibility was within an acceptable range of 2-6%. researchgate.net

Another study reported the validation of an LC-MS/MS method for meptyldinocap in cucumber and soil, with recoveries ranging from 81.4% to 95.1% and an LOQ of 0.01 mg/kg in both matrices. researchgate.netresearchgate.net European Union Reference Laboratories have also developed and validated methods using QuEChERS extraction followed by LC-MS/MS. eurl-pesticides.eu For meptyldinocap in tomatoes, the method was validated at 0.02 mg/kg, while its phenol metabolite was validated at 0.005 mg/kg. eurl-pesticides.eu For enforcement purposes, a sufficiently validated analytical method is available for the sum of meptyldinocap and its phenol in plant matrices with an LOQ of 0.01 mg/kg. nih.gov

Quality control in these studies involves the regular analysis of procedural blanks, spiked samples, and certified reference materials (where available) to monitor method performance and ensure data integrity. The stability of the analyte in standard solutions and sample extracts is also a critical quality control parameter, as dinocap crotonate esters are known to undergo hydrolysis and photolysis unless stored in an acidic medium in a cool, dark environment. eurl-pesticides.eueurl-pesticides.eu

Table 3: Method Validation Data for Dinocap Isomers
AnalyteMatrixLOQRecovery (%)RSD (%)Analytical TechniqueSource
Meptyldinocap (as 2,4-DNOP)Mango, Soil0.025 µg/g93 - 982 - 6LC-MS/MS researchgate.net
MeptyldinocapCucumber, Soil0.01 mg/kg81.4 - 95.1N/ALC-MS/MS researchgate.netresearchgate.net
MeptyldinocapTomatoes0.02 mg/kgN/AN/ALC-MS/MS eurl-pesticides.eu
Meptyldinocap Phenol (2,4-DNOP)Tomatoes0.005 mg/kgN/AN/ALC-MS/MS eurl-pesticides.eu
Meptyldinocap + 2,4-DNOPGrapes0.01 mg/kgN/AN/ALC-MS/MS nih.gov

Challenges in the Analysis of Isomeric Mixtures

The analysis of this compound is intrinsically linked to the challenges of analyzing dinocap, which is a complex mixture of six isomeric dinitrophenyl crotonates. eurl-pesticides.euresearchgate.net Differentiating and quantifying individual isomers within such a mixture presents significant analytical hurdles. biocompare.com

A primary challenge is the commercial unavailability of analytical standards for most individual dinocap isomers and their corresponding phenols, with the exception of meptyldinocap. eurl-pesticides.eueurl-pesticides.eu This scarcity of standards severely hampers the accurate identification and quantification of each component in the mixture.

Secondly, the structural similarity of the isomers makes them difficult to separate both chromatographically and mass-spectrometrically. eurl-pesticides.eu While gas chromatography (GC) can offer better chromatographic separation between some dinocap isomers compared to liquid chromatography (LC), it often fails to resolve certain critical pairs, such as the 2,4-DN-MH and 2,6-DN-MH isomers of meptyldinocap. eurl-pesticides.eu Even with high-resolution instrumentation, co-elution can lead to overlapping signals, complicating quantification. biocompare.com

Furthermore, the chemical instability of the analytes poses a significant problem. Dinocap esters are susceptible to thermal degradation in a GC injector, leading to the in-situ formation of their corresponding phenols. eurl-pesticides.eueurl-pesticides.eu This degradation can be highly variable and dependent on the condition of the GC system, affecting the accuracy and robustness of the analysis. eurl-pesticides.eu Similarly, in-source fragmentation in LC-MS/MS can also lead to the formation of phenols, making it difficult to distinguish between the parent ester and the metabolite. eurl-pesticides.eu The crotonate esters are also prone to hydrolysis and photolysis in solution, requiring careful handling and storage of samples and standards. eurl-pesticides.eu

These challenges necessitate sophisticated analytical approaches. Often, methods are designed to hydrolyze all ester isomers to their corresponding phenols, simplifying the chromatogram by reducing the number of target analytes. eurl-pesticides.eu However, even the separation of the resulting phenolic isomers can be challenging. eurl-pesticides.eu

Environmental Behavior and Transport Phenomena Excluding Risk Assessment

Sorption and Desorption Dynamics in Soil and Sediments

Sorption, the process by which a chemical binds to soil or sediment particles, significantly influences its mobility and bioavailability. For dinocap (B1148560), the mixture containing the 2,6-dinitro isomer, sorption to soil is a key characteristic of its environmental behavior. It is considered to be moderately adsorbed to topsoils and is generally classified as non-mobile. herts.ac.ukorst.edu This binding tendency is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

The moderate sorption potential suggests that the compound has a propensity to associate with the solid phase of soil and sediment rather than remaining dissolved in the pore water. orst.edu This interaction reduces its availability for transport through the soil profile and for uptake by non-target organisms. The binding is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netmdpi.com For dinitrophenol compounds, sorption tends to be stronger in soils with lower pH. nih.gov Desorption, the release of the sorbed chemical back into the solution, is also a critical factor; however, specific desorption data for this compound are limited in the available literature. The moderate adsorption contributes to a medium potential for transport while bound to particles. herts.ac.uk

Sorption Parameters for Dinocap

ParameterValueInterpretation
Soil Adsorption Coefficient (Koc)550 mL/gModerate sorption to soil and sediment. usda.gov
Mobility ClassificationNon-mobileLow potential to move through the soil profile. herts.ac.uk
Particle Bound Transport PotentialMediumCan be transported with eroded soil particles. herts.ac.uk

Volatilization from Surfaces and Transport in the Atmosphere

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to enter the atmosphere. The potential for volatilization is governed by a chemical's vapor pressure and its Henry's Law constant. For dinocap, the data indicates a very low vapor pressure, suggesting that it is not highly volatile. usda.gov

While a related single-isomer compound, meptyldinocap (B1662176), is described as volatile, the physicochemical properties of the dinocap mixture point towards a low tendency to vaporize from soil or plant surfaces. usda.govherts.ac.uk Therefore, long-range atmospheric transport in the gaseous phase is not considered a primary dissipation pathway. However, as noted with its sorption characteristics, the compound has a medium potential for transport bound to airborne particles, such as dust or aerosols. herts.ac.uk

Physicochemical Properties Related to Volatilization

ParameterValueTemperature
Vapor Pressure0.0053 mPa20°C usda.gov
Henry's Law Constant>0.019 Pa m³/mol20°C usda.gov

Leaching Potential in Soil Columns and Groundwater Transport

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is determined by its water solubility, sorption characteristics, and persistence in the soil. Dinocap has a low aqueous solubility and is not considered persistent in soil. herts.ac.ukorst.edu

Modeling of Environmental Fate Processes (e.g., Half-life prediction based on chemical transformation kinetics)

Environmental fate models use laboratory and field data to predict the behavior and persistence of chemicals in the environment. battelle.orgresearchgate.net For dinocap, key transformation processes include hydrolysis, photolysis, and microbial degradation. orst.edu The compound is not considered persistent, with a reported field half-life of 4 to 6 days. orst.edu It is also highly sensitive to light and is readily broken down by sunlight. orst.edu

Hydrolysis, the breakdown of a chemical by reaction with water, is a particularly important degradation pathway for dinocap and is highly sensitive to both pH and temperature. The degradation is significantly faster under alkaline (high pH) conditions and at higher temperatures. Notably, the 2,6-dinitro isomer, the focus of this article, is reported to hydrolyze the quickest among the isomers in the dinocap mixture. herts.ac.uk This rapid degradation, especially under specific environmental conditions, limits its persistence. herts.ac.ukorst.edu

Degradation Half-life (DT₅₀) of Dinocap via Hydrolysis

pHTemperature (°C)Half-life (DT₅₀) in days
420280 herts.ac.uk
43073 herts.ac.uk
9206.5 herts.ac.uk
9301.7 herts.ac.uk

Note: Values represent the mean of the 2,4- and 2,6-isomers. The 2,6-isomer hydrolyzes at a faster rate. herts.ac.uk

ParameterValueComment
Field Half-life4 to 6 daysIndicates low persistence in the soil environment. orst.edu
Primary Degradation PathwaysHydrolysis, Photolysis, Microbial degradation. herts.ac.ukorst.edu

Future Research Directions and Advanced Chemical Applications

Development of Novel Analytical Standards and Reference Materials

The development of high-purity analytical standards and reference materials is a cornerstone of accurate chemical analysis, particularly in the fields of environmental monitoring and food safety. For complex molecules like 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate, the availability of a certified reference material is crucial for the validation of analytical methods.

Future research in this area will likely focus on:

Synthesis of High-Purity Isomers: Developing and validating synthetic routes to produce the (R)- and (S)-enantiomers of the compound with exceptional purity. This is critical as the biological and toxicological activities of chiral compounds can differ significantly between enantiomers.

Certified Reference Materials (CRMs): Establishing certified reference materials for this compound. This involves rigorous characterization of the material's purity and properties, ensuring its suitability for calibrating analytical instruments and validating methods. hpc-standards.com High-purity dinitrophenol (DNP) reference materials are essential for laboratories conducting residue analysis. hpc-standards.com

Method Development and Validation: Using the developed standards to create and validate robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this specific compound in various matrices.

Research Focus Objective Key Techniques
High-Purity SynthesisProduction of enantiomerically pure (R)- and (S)-isomers.Asymmetric synthesis, Chiral chromatography
CRM DevelopmentEstablishment of a certified standard for analytical use.Purity analysis, Stability testing, Inter-laboratory comparisons
Method ValidationCreation of reliable detection and quantification methods.HPLC, GC-MS, NMR Spectroscopy

Exploration of Structure-Reactivity Relationships in Nitroaromatic Esters

The reactivity of nitroaromatic esters is governed by the interplay of electronic and steric effects within the molecule. Understanding these relationships is fundamental to predicting their chemical behavior and designing new molecules with desired properties. libretexts.org Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for this purpose. nih.govnih.gov

Key areas for future investigation include:

Influence of Nitro Group Position: The ortho and para positioning of the nitro groups to the ester functionality significantly influences the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.net

Role of the Ester Group: The but-2-enoate ester group can participate in various reactions, including hydrolysis and addition reactions at the double bond. The rate and mechanism of these reactions will be influenced by the electronic nature of the dinitrophenyl group.

Impact of the Alkyl Chain: The long, chiral octan-2-yl side chain can introduce steric hindrance, potentially influencing the accessibility of reactive sites on the aromatic ring and the ester group.

Systematic studies involving the synthesis and kinetic analysis of a series of related compounds with variations in these structural features will provide valuable data for constructing predictive QSAR models. nih.gov These models can correlate structural descriptors with reactivity parameters, offering insights into the underlying mechanisms. nih.gov

Application as a Model Compound for Understanding Environmental Degradation of Complex Organic Pollutants

The environmental fate of organic pollutants is a major area of concern. cdc.gov Compounds like this compound, with their multiple functional groups, can serve as excellent model systems for studying the degradation pathways of complex organic molecules in the environment. nih.gov Dinitrophenols are known to be released into the environment through industrial and agricultural practices. pnas.org

Research in this domain would likely involve:

Biodegradation Studies: Investigating the microbial degradation of the compound in soil and water samples. This would involve identifying microbial species capable of metabolizing the compound and elucidating the enzymatic pathways involved. While some dinitrophenols can be biodegraded, the process can be slow. cdc.govnih.gov

Photodegradation Pathways: Studying the degradation of the compound under simulated solar radiation. Dinitrophenols absorb UV radiation, but their degradation in aqueous solutions can be complex. pnas.org Research would focus on identifying the photoproducts and determining the quantum yields of the degradation processes.

Abiotic Degradation Mechanisms: Examining abiotic degradation processes such as hydrolysis of the ester linkage under different pH and temperature conditions.

These studies will contribute to a better understanding of the persistence, transformation, and potential for bioaccumulation of complex nitroaromatic pollutants in the environment. researchgate.net

Degradation Pathway Focus of Study Expected Outcome
BiodegradationIdentification of metabolizing microorganisms and enzymatic pathways.Understanding of the compound's biological persistence.
PhotodegradationCharacterization of photoproducts and reaction kinetics.Assessment of the role of sunlight in environmental fate.
Abiotic DegradationInvestigation of hydrolysis and other chemical reactions.Prediction of stability in different environmental compartments.

Innovative Synthetic Approaches for Related Dinitrophenyl Compounds with Enhanced Chemical Properties

The development of novel and efficient synthetic methodologies is crucial for accessing new dinitrophenyl compounds with tailored properties. While classical methods for esterification are known, future research will likely explore more advanced and sustainable approaches. mdpi.com

Promising avenues for synthetic innovation include:

Catalytic Methods: The use of novel catalysts, including organocatalysts and metal catalysts, to improve the efficiency and selectivity of the esterification reaction between dinitrophenols and carboxylic acids or their derivatives.

Flow Chemistry: The application of continuous flow technologies for the synthesis of dinitrophenyl esters. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control, especially for reactions involving potentially energetic nitro compounds.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents and reagents, and minimize waste generation. This could involve enzymatic catalysis or the use of solvent-free reaction conditions.

Analogue Synthesis: The synthesis of a library of analogues by varying the ester and alkyl substituents to fine-tune properties such as solubility, stability, and reactivity for specific applications. researchgate.netumich.edu

Computational Design of Novel Dinitrophenyl Architectures for Specific Chemical Functions

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design of molecules with specific properties and functions. youtube.com For dinitrophenyl compounds, computational approaches can guide the synthesis of new architectures with predefined characteristics. researchgate.net

Future research in this area will likely involve:

Predictive Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the electronic properties, reactivity indices, and spectral characteristics of novel dinitrophenyl architectures. researchgate.net

Molecular Docking: For applications in biological systems, molecular docking simulations can be used to predict the binding affinity and mode of interaction of designed dinitrophenyl compounds with specific protein targets. nih.gov

QSAR and Machine Learning: Developing QSAR models and employing machine learning algorithms to predict the properties and activities of large virtual libraries of dinitrophenyl compounds, thereby accelerating the discovery of new molecules with desired functions. researchgate.net

These computational approaches, in synergy with experimental synthesis and testing, will pave the way for the rational design of novel dinitrophenyl compounds for a wide range of applications, from materials science to medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What is the structural composition of 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate, and how is its isomer distribution characterized?

  • The compound exists as a reaction mixture of two primary isomers: 2,4-dinitro-6-octanylphenyl (2E)-but-2-enoate and 2,6-dinitro-4-octanylphenyl (2E)-but-2-enoate. The "octanyl" group comprises a mixture of octan-2-yl, octan-3-yl, and octan-4-yl isomers .
  • Methodology : Use high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and UV detection (254 nm) to separate and quantify isomers. Nuclear magnetic resonance (NMR) spectroscopy can confirm substituent positions via coupling patterns and NOE correlations.

Q. What synthetic routes are employed for preparing this compound?

  • Synthesis involves nitration of substituted phenolic precursors followed by esterification with (2E)-but-2-enoic acid. The octanyl group is introduced via Friedel-Crafts alkylation using iso-octanol isomers .
  • Methodology : Optimize reaction conditions (e.g., temperature, catalyst) to control regioselectivity during nitration. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or differential scanning calorimetry (DSC).

Q. How is the compound’s crystal structure resolved, and what software is recommended for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule crystallography .
  • Methodology : Collect intensity data using a Bruker D8 Venture diffractometer. Employ ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry validation .

Advanced Research Questions

Q. How do variations in isomer ratios impact the compound’s bioactivity as a pesticide?

  • The 6-nitro isomer (2,6-dinitro-4-octanylphenyl derivative) exhibits higher acaricidal activity than the 4-nitro isomer. Typical commercial mixtures contain 4–5 parts 6-isomer to 2 parts 4-isomer .
  • Methodology : Design bioassays using Tetranychus urticae mites under controlled humidity and temperature. Apply probit analysis to correlate isomer ratios with lethal concentration (LC50) values.

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

  • Degradation products like 2,6-dinitrophenol and octanol isomers can interfere with quantification due to similar retention times in chromatographic methods .
  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to distinguish degradation products. Validate method sensitivity via spike-and-recovery experiments in soil/water matrices.

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., mitochondrial complex III)?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to cytochrome b .
  • Methodology : Prepare ligand files using Avogadro (MMFF94 force field optimization). Validate docking poses against crystallographic data of known inhibitors (PDB: 1NTK).

Q. What experimental strategies address discrepancies in reported ecotoxicity data across studies?

  • Variability often stems from differences in isomer ratios, solvent carriers, or test organism life stages .
  • Methodology : Standardize test protocols (OECD Guidelines 226/227) and include internal controls (e.g., commercial dinocap). Use ANOVA to statistically compare datasets across laboratories.

Q. How does pH influence the compound’s hydrolytic stability, and what mechanisms drive degradation?

  • The compound undergoes base-catalyzed hydrolysis at pH > 7, cleaving the ester bond to form 2,6-dinitrophenol and (2E)-but-2-enoic acid .
  • Methodology : Conduct kinetic studies in buffered solutions (pH 3–9) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 310 nm) and fit data to a first-order rate model.

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2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate
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2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.